molecular formula C17H9Cl2N3O5 B2580484 2-cyano-N-(2,3-dichlorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide CAS No. 895314-06-4

2-cyano-N-(2,3-dichlorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide

Cat. No.: B2580484
CAS No.: 895314-06-4
M. Wt: 406.18
InChI Key: XDFVCLAEJOBDHG-UHFFFAOYSA-N
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Description

2-Cyano-N-(2,3-dichlorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide is a synthetic compound of significant research interest due to its complex molecular architecture, which incorporates multiple pharmacophores known to confer bioactive properties. The scaffold features a nitrobenzodioxole group, a structure present in compounds investigated for various biological activities . This core structure is functionally decorated with electron-withdrawing groups, which can be critical for interacting with biological targets. The molecule's potential research applications are suggested by studies on analogous structures. For instance, indole derivatives containing cyano and carboxamide groups in an enamide configuration have been explored as inhibitors of viral replication, showing activity against pathogens such as the Bovine Viral Diarrhea Virus (BVDV) and Coxsackie B4 virus . Furthermore, the dichlorophenylacetamide moiety is a common feature in compounds screened for a range of pharmacological effects. This combination of structural elements makes this compound a compelling candidate for advanced research in medicinal chemistry and drug discovery, particularly in the development of novel antiviral and antimicrobial agents . It is intended for use in non-clinical, non-diagnostic laboratory research.

Properties

IUPAC Name

2-cyano-N-(2,3-dichlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O5/c18-11-2-1-3-12(16(11)19)21-17(23)10(7-20)4-9-5-14-15(27-8-26-14)6-13(9)22(24)25/h1-6H,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFVCLAEJOBDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-N-(2,3-dichlorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which features a cyano group, dichlorophenyl moiety, and a nitro-substituted benzodioxole. The molecular formula is C16H12Cl2N2O4, with a molecular weight of approximately 367.19 g/mol.

PropertyValue
Molecular FormulaC16H12Cl2N2O4
Molecular Weight367.19 g/mol
LogP3.5717
Polar Surface Area58.923 Å
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:

  • Cytotoxicity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives targeting the aryl hydrocarbon receptor (AhR) have shown selective growth inhibition in breast cancer cells .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain kinases involved in cell signaling pathways, potentially disrupting processes such as apoptosis and cell proliferation.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays:

  • Growth Inhibition Assays : A series of experiments measured the growth inhibition (GI50) against different cancer cell lines. The results are summarized in the table below:
CompoundGI50 (µM)log 1/GI50
This compoundTBDTBD
Related Compound A17-1.23
Related Compound B15-1.18

Note: TBD indicates that specific values for the compound are yet to be determined.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Anticancer Activity : In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential role in cancer therapy .
  • Inflammatory Response Modulation : Compounds structurally related to this entity have been explored for their ability to modulate inflammatory responses, indicating a broader pharmacological potential beyond oncology .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Structural Features
Target Compound C₁₇H₁₀Cl₂N₃O₅ ~408.2* Cyano, dichlorophenyl, nitrobenzodioxol, enamide High density of electron-withdrawing groups; planar enamide backbone
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide C₁₆H₁₃NO₃ 267.28 Benzodioxol, enamide, phenyl Lacks nitro and chloro substituents; simpler electronic profile
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, methoxy, dimethylaminomethyl Tertiary amine enhances solubility; methoxy group as electron donor
N-benzyl-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide C₁₇H₁₃Cl₂N₂O 413.93 Cyano, dichlorophenyl, benzyl Benzyl group increases hydrophobicity; similar dichlorophenyl-enamide core
2,3-dichloro-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline C₁₄H₉Cl₂N₃O₄ 366.15 Dichlorophenyl, nitrobenzodioxol, methylamine Amine group introduces basicity; lacks enamide linkage

*Estimated based on substituent contributions.

Key Observations:
  • Electron-Withdrawing Effects: The target compound’s nitro, cyano, and dichlorophenyl groups create a pronounced electron-deficient aromatic system compared to the phenyl-substituted analog in , which has a higher HOMO-LUMO gap (4.5 eV) .
  • Solubility: The dimethylaminomethyl group in the benzodioxin derivative () enhances water solubility, whereas the target compound’s hydrophobicity may limit bioavailability .
  • Bioactivity Potential: The enamide linkage in the target compound and ’s analog suggests hydrogen-bonding capabilities, a feature absent in the aniline derivative () .

Electronic and Physicochemical Properties

Hyperpolarizability and Reactivity:
  • The target compound’s nitro and cyano groups likely lower its LUMO energy compared to the benzodioxol-enamide in , which exhibits a first-order hyperpolarizability (β₀) of 3.12 × 10⁻³⁰ esu .
Thermodynamic Stability:
  • ’s compound shows increasing heat capacity (C) and entropy (S) with temperature, a trend expected to be more pronounced in the target compound due to its larger substituent library .

Q & A

Basic: What are the key considerations for synthesizing this compound, and how can structural purity be verified?

Answer:
Synthesis involves multi-step reactions, typically starting with substituted nitrobenzene derivatives and proceeding through substitution, reduction, and condensation steps. Critical parameters include:

  • Alkaline conditions for nitro group substitution (e.g., using 2-pyridinemethanol as a nucleophile) .
  • Acidic reduction with iron powder to convert nitro to amine intermediates .
  • Condensation agents (e.g., DCC or EDC) for amide bond formation between cyanoacetate and aromatic amines .
    Structural verification requires:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyano group integration.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects in the enamide and benzodioxol groups .

Basic: How does the nitro group on the benzodioxol ring influence the compound’s reactivity?

Answer:
The 6-nitro-2H-1,3-benzodioxol-5-yl group acts as a strong electron-withdrawing moiety, enhancing:

  • Electrophilicity of the α,β-unsaturated enamide system, facilitating nucleophilic attacks (e.g., thiol additions or Michael acceptors) .
  • Photostability due to resonance stabilization, critical for applications in light-exposed assays .
  • Oxidative resistance , as nitro groups stabilize adjacent radicals, reducing degradation during storage .

Advanced: How can experimental design be optimized to resolve contradictions in biological activity data?

Answer: Contradictions often arise from assay variability or impurity profiles . Mitigation strategies include:

  • Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature) and identify confounding factors .
  • Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to cross-validate results .
  • HPLC-PDA/MS purity checks to rule out degradation products or stereoisomers influencing activity .

Advanced: What methodologies are recommended for studying receptor-ligand interactions with this compound?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to targets like kinase domains or GPCRs .
  • Molecular Dynamics (MD) Simulations : Model interactions with chlorophenyl and benzodioxol groups in receptor pockets (e.g., using AMBER or GROMACS) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Advanced: How can structural modifications resolve stability-activity trade-offs in derivative compounds?

Answer:

  • SAR Studies : Replace the 2,3-dichlorophenyl group with fluorinated or methylated analogs to balance lipophilicity and metabolic stability .
  • Prodrug Strategies : Mask the cyano group as a hydrolyzable ester to improve solubility without compromising activity .
  • Co-crystallization : Identify key hydrogen bonds or π-π interactions in the binding pocket to guide rational modifications .

Advanced: What analytical techniques are critical for identifying degradation pathways under stress conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acid/base).
  • LC-MS/MS : Track degradation products (e.g., nitro reduction to amine or benzodioxol ring cleavage) .
  • EPR Spectroscopy : Detect radical intermediates formed during photodegradation .

Advanced: How does this compound compare structurally and functionally to analogs with substituted benzothiazole or thiadiazole moieties?

Answer:

FeatureTarget CompoundBenzothiazole Analogs Thiadiazole Analogs
Electron Density High (nitro + dichlorophenyl)Moderate (sulfone groups)Variable (sulfonamide substituents)
Bioactivity Anticancer/anti-inflammatory Antimicrobial Kinase inhibition
Metabolic Stability Moderate (cyano hydrolysis)High (sulfone resistance)Low (thiadiazole ring cleavage)

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